REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[F-].[Cs+]>O1CCOCC1>[CH3:2][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
{[(t-Bu)2P(OH)]PdCl2}2
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
MeC6H4B(OH)2
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL of reactor equipped with magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 20 h until the starting material
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
was completely consumed
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with 300 mL of hexane
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
organic layer was washed with H2O (2×100 mL), brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried over mgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the hexane and dioxane removed from the filtrate by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silicon gel
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 131.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |